2-Fluoro-5-methoxy-4-nitrobenzoic acid
Overview
Description
2-Fluoro-5-methoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 . It is a solid substance at room temperature .
Synthesis Analysis
This compound can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-4-methoxy-5-nitrobenzoic acid . The InChI code is 1S/C8H6FNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
2-Fluoro-5-nitrobenzoic acid is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and 95% . The storage temperature is at room temperature .Scientific Research Applications
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
“2-Fluoro-5-methoxy-4-nitrobenzoic acid” may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is achieved via the nucleophilic aromatic substitution ( for example, S_NAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
Intermediate in the Synthesis of Other Compounds
This compound could serve as an intermediate in the synthesis of other complex organic compounds. For instance, it could be used in the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .
Potential Inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK)
The compound could be used in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . MAPKs are important enzymes in cellular signaling, and inhibitors of these enzymes have potential applications in treating diseases like cancer and inflammatory disorders.
Chemical Education and Research
This compound could be used in chemical education and research, particularly in teaching and studying nucleophilic aromatic substitution reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound can react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Mode of Action
2-Fluoro-5-methoxy-4-nitrobenzoic acid interacts with its targets through various chemical reactions. For instance, it can participate in the Friedel-Crafts acylation reaction, where it reacts with methanol in the presence of a catalyst such as aluminum chloride . It can also be involved in the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction .
Biochemical Pathways
It’s known that the compound can participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Its predicted properties include a boiling point of 4130±450 °C and a density of 1514±006 g/cm3 .
Result of Action
It’s known that the compound can afford the ugi product when it reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
properties
IUPAC Name |
2-fluoro-5-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYBTVSPGQRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001345-80-7 | |
Record name | 1001345-80-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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